molecular formula C13H9ClN4 B12267363 2-chloro-3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyridine

2-chloro-3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyridine

Cat. No.: B12267363
M. Wt: 256.69 g/mol
InChI Key: ZFUZWEWBQWMFAE-UHFFFAOYSA-N
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Description

2-chloro-3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a chloro group and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyridine typically involves a multi-step process. One common method is the 1,3-dipolar cycloaddition (click chemistry) reaction. This involves the reaction of 3-(azidomethyl)-2-chloropyridine with phenylacetylene in the presence of a copper(I) catalyst . The reaction is carried out under mild conditions, often in an aqueous medium, and yields the desired triazole derivative in high yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of click chemistry and the use of copper(I) catalysts are scalable and can be adapted for large-scale synthesis. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The triazole ring can participate in redox reactions, although these are less common.

    Cycloaddition Reactions: The triazole ring can engage in further cycloaddition reactions with other dipolarophiles.

Common Reagents and Conditions

    Copper(I) Catalysts: Used in the initial synthesis via click chemistry.

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing and Reducing Agents: For redox reactions involving the triazole ring.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

2-chloro-3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyridine has several applications in scientific research:

    Medicinal Chemistry: It has been evaluated for its antifungal and antibacterial activities. The compound shows significant activity against various strains, making it a potential candidate for drug development.

    Materials Science: The unique electronic properties of the triazole and pyridine rings make this compound useful in the development of organic semiconductors and other advanced materials.

    Biological Research: The compound can be used as a probe to study biological processes involving triazole and pyridine derivatives.

Mechanism of Action

The mechanism of action of 2-chloro-3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyridine in biological systems involves its interaction with specific molecular targets. The triazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth or the modulation of cellular pathways involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyridine is unique due to the specific combination of the chloro-substituted pyridine and the phenyl-substituted triazole rings. This unique structure imparts distinct electronic and steric properties, making it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C13H9ClN4

Molecular Weight

256.69 g/mol

IUPAC Name

2-chloro-3-(4-phenyltriazol-1-yl)pyridine

InChI

InChI=1S/C13H9ClN4/c14-13-12(7-4-8-15-13)18-9-11(16-17-18)10-5-2-1-3-6-10/h1-9H

InChI Key

ZFUZWEWBQWMFAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN(N=N2)C3=C(N=CC=C3)Cl

Origin of Product

United States

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